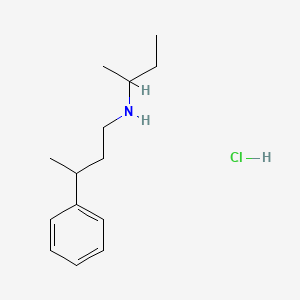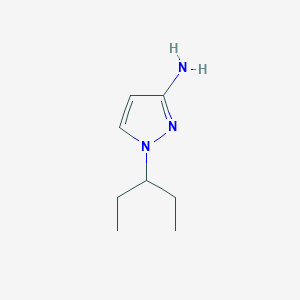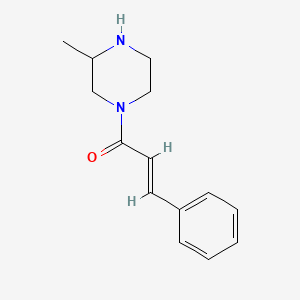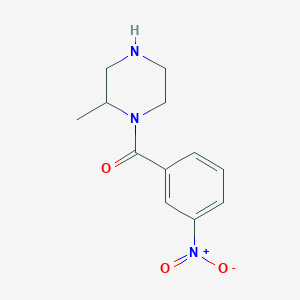
4-Bromo-2,6-diethylbenzonitrile
Übersicht
Beschreibung
4-Bromo-2,6-diethylbenzonitrile is a chemical compound with the CAS Number: 1200131-07-2 . It has a molecular weight of 238.13 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H12BrN . The InChI code for this compound is 1S/C11H12BrN/c1-3-8-5-10 (12)6-9 (4-2)11 (8)7-13/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . It should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Physical Properties
Synthesis Techniques
Research has focused on developing efficient synthesis techniques for bromobenzonitriles, which are valuable intermediates in the production of various biologically active compounds. For example, a rapid synthetic method for bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in many biologically active compounds such as febuxostat, was established, demonstrating the synthetic versatility of bromobenzonitriles (Wang et al., 2016).
Physical Properties and Applications
Studies on the bending properties of halobenzonitrile crystals, including 4-bromobenzonitrile, have revealed unique physical properties such as plastic bending and flexibility, which could have implications for material science applications (Alimi et al., 2018).
Environmental and Health Impact Studies
- Exposure and Toxicity: Investigations into the environmental and health impacts of bromobenzonitriles, such as bromoxynil, have been conducted to understand their behavior in ecosystems and potential effects on human health. For instance, a study on bromoxynil exposure among rural residents highlighted the need for further research into its persistence in the body and potential health implications (Semchuk et al., 2004).
Chemical Reactions and Mechanisms
- Reaction Mechanisms: Research has also delved into the chemical reactivity of bromobenzonitriles, exploring their participation in various chemical reactions. For example, studies have examined the oxidative ammonolysis of bromo-substituted compounds, shedding light on the formation of by-products and reaction kinetics, which is crucial for optimizing industrial synthesis processes (Bagirzade, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2,6-diethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOUWSOUQOSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C#N)CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
amine hydrochloride](/img/structure/B6416135.png)


![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)

